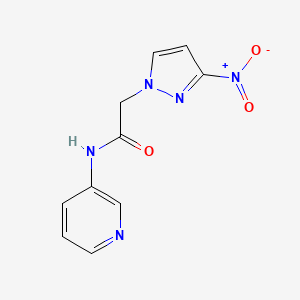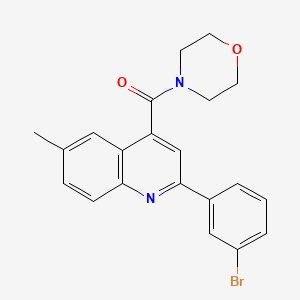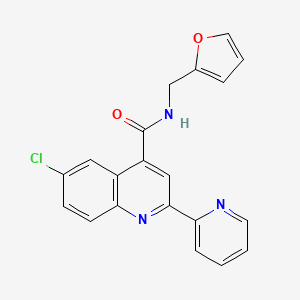![molecular formula C16H14N4O3S B3500263 {[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3500263.png)
{[4-(2-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Descripción general
Descripción
The compound contains several functional groups including a methoxyphenyl group, a pyridinyl group, a 1,2,4-triazolyl group, and a thioacetic acid group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound .Aplicaciones Científicas De Investigación
Metabolism Study
The compound has been studied for its metabolism, particularly focusing on the structure of its main metabolite. This research utilized chromatography and mass spectrometry detection methods to analyze the changes in the peak area of the metabolite after introducing the active pharmaceutical ingredient (API) solution. The study also proposed the structure of a methyl derivative formed during metabolism (Varynskyi & Kaplaushenko, 2020).
Synthesis and Structural Assessment
Research has been conducted on the synthesis and structural assessment of derivatives of this compound. One study focused on the synthesis of a complex with HgCl2 using this ligand and studying its molecular and supramolecular structures through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for antimicrobial activity. Some derivatives exhibited significant antifungal activity, highlighting the potential of this compound in developing new antimicrobial agents (Hunashal, Satyanarayana, & Maddi, 2012).
Synthesis of Salts and Analysis of Properties
Research has also been conducted on the synthesis of salts of derivatives of this compound and their physical-chemical properties. This includes exploring their potential as the foundation for manufacturing new native drugs (Safonov, Panasenko, & Knysh, 2017).
Force Degradation Study
A force degradation study of an API containing this compound was conducted to confirm the selectivity of the API and impurity determination method, proposing possible structures of degradation products (Varynskyi & Kaplaushenko, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-13-5-3-2-4-12(13)20-15(11-6-8-17-9-7-11)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVYUBPEDCFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3500184.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3500192.png)
![2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B3500199.png)
![5-cyclopropyl-7-(difluoromethyl)-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3500206.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3500221.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3500231.png)

![N-(1-{[(4-methylphenyl)amino]carbonyl}cyclohexyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3500252.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3500260.png)
![2-[(7-isopropyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3500264.png)
![methyl 3-{[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B3500271.png)
![N-benzyl-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3500282.png)

